(3,4-Dimethoxyphenyl)methyl 3-aminobut-2-enoate
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Overview
Description
(3,4-Dimethoxyphenyl)methyl 3-aminobut-2-enoate: is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.278 g/mol It is characterized by the presence of a dimethoxyphenyl group attached to a 3-aminobut-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)methyl 3-aminobut-2-enoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine and an esterifying agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethoxyphenyl)methyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, (3,4-Dimethoxyphenyl)methyl 3-aminobut-2-enoate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)methyl 3-aminobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- (3,4-Dimethoxyphenyl)methyl 3-aminobut-2-enoate
- This compound analogs
Comparison: Compared to similar compounds, this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)methyl 3-aminobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(14)6-13(15)18-8-10-4-5-11(16-2)12(7-10)17-3/h4-7H,8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLELAUJUNMIAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCC1=CC(=C(C=C1)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70818578 |
Source
|
Record name | (3,4-Dimethoxyphenyl)methyl 3-aminobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70818578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61312-37-6 |
Source
|
Record name | (3,4-Dimethoxyphenyl)methyl 3-aminobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70818578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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